molecular formula C13H19NO3 B13680610 4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline

4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline

Katalognummer: B13680610
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: ZBBQZARKGJOUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethoxy linker. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline typically involves the reaction of 4-hydroxyaniline with 2-(tetrahydro-2H-pyran-2-yloxy)ethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the aniline attacks the bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) on the aniline can yield the corresponding amine.

    Substitution: The ethoxy and tetrahydropyran groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Similar structure but with a boronic acid group instead of an aniline.

    4-[(2-Tetrahydropyranyl)oxy]phenol: Contains a phenol group instead of an aniline.

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar ethoxy linker but lacks the aniline moiety

Uniqueness

4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline is unique due to the combination of the tetrahydropyran ring and the aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

4-[2-(oxan-2-yloxy)ethoxy]aniline

InChI

InChI=1S/C13H19NO3/c14-11-4-6-12(7-5-11)15-9-10-17-13-3-1-2-8-16-13/h4-7,13H,1-3,8-10,14H2

InChI-Schlüssel

ZBBQZARKGJOUKD-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCOC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.